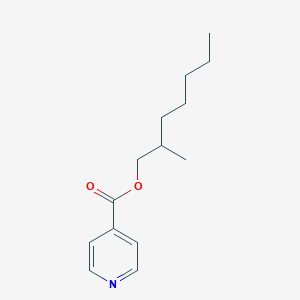
2-Methylheptyl isonicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylheptyl isonicotinate is a natural product found in Bacteria and Streptomyces with data available.
科学的研究の応用
1. Molecular Identification and Anti-Microbial Properties
(R)-2-methylheptyl isonicotinate has been identified as a potent anti-microbial agent against several clinically relevant pathogens. Its structure was recently resolved, highlighting its significance in the realm of natural products with antimicrobial properties (Ponnapalli et al., 2018).
2. Fungicidal Activity
This compound has been found to exhibit significant activity against various phytopathogenic fungi. Research indicates its effectiveness in combating chalkbrood disease, a fungal affliction in bees, suggesting its potential application in agricultural and environmental sciences (Huras et al., 2017).
3. Antibacterial Efficacy
Synthesized variants of (R)-2-methylheptyl isonicotinate have been evaluated for antibacterial activity, providing insights into its potential use as an antibacterial agent. This research contributes to the understanding of its applications in combating bacterial infections (Cao et al., 2015).
4. Pest Management
Methyl isonicotinate, a related compound, has been explored for its application in thrips pest management. Its effectiveness as a non-pheromone semiochemical for controlling thrips in various crops marks a significant contribution to integrated pest management strategies (Teulon et al., 2017).
5. Tuberculostatic Properties
Quantitative structure-activity studies of isonicotinic acid hydrazides, which include compounds like 2-methylheptyl isonicotinate, have provided insights into their application as tuberculostatic drugs. This research enhances the understanding of their role in tuberculosis treatment (Seydel et al., 1976).
特性
分子式 |
C14H21NO2 |
|---|---|
分子量 |
235.32 g/mol |
IUPAC名 |
2-methylheptyl pyridine-4-carboxylate |
InChI |
InChI=1S/C14H21NO2/c1-3-4-5-6-12(2)11-17-14(16)13-7-9-15-10-8-13/h7-10,12H,3-6,11H2,1-2H3 |
InChIキー |
SJGJCJLSSXJWOR-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(C)COC(=O)C1=CC=NC=C1 |
同義語 |
2-methylheptyl isonicotinate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



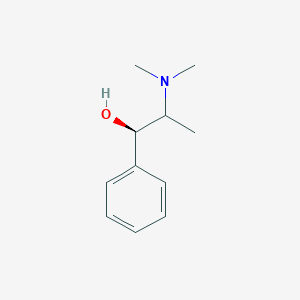
![1-(1H-Imidazole-4-ylmethyl)-3-[2-[4-(2-methyl-3-chlorophenyl)piperazino]ethyl]-5,6-dimethoxy-1H-indazole](/img/structure/B1242482.png)
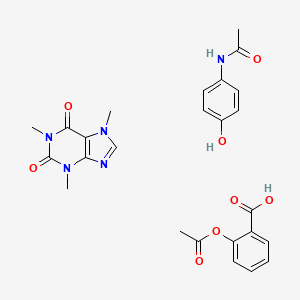
![1-(Benzo[b]thiophene-3-yl)-3-[4-(2-methoxyphenyl)piperazino]-1-propanol](/img/structure/B1242487.png)
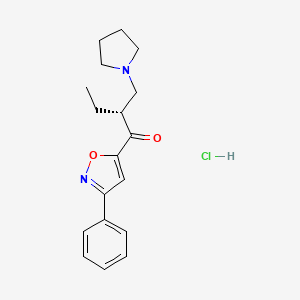
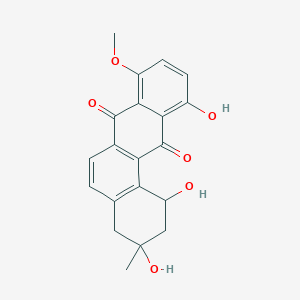
![7-[(3S)-3-[[(2S)-2-aminopropanoyl]amino]pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1242492.png)
![(1S,2S,13R)-22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol](/img/structure/B1242493.png)
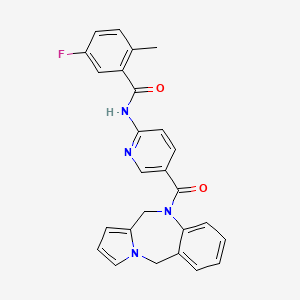
![5-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-5-oxopentanoate](/img/structure/B1242497.png)
![(11R,13S,17S)-11-(1,3-benzodioxol-5-yl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1242499.png)
![1-hydroxy-3-methyl-2-[(E)-non-2-enyl]quinolin-4-one](/img/structure/B1242501.png)

